
1,2,3,4-Tetrafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated derivative of butane, where four hydrogen atoms are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of 1,2,3,4-tetrachlorobutane using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to partially fluorinated butanes.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Fluorinated alcohols (e.g., 1,2,3,4-tetrafluorobutanol) or ketones (e.g., 1,2,3,4-tetrafluorobutanone).
Reduction: Partially fluorinated butanes (e.g., 1,2,3-trifluorobutane).
Substitution: Halogenated derivatives (e.g., 1,2,3,4-tetrachlorobutane).
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrafluorobutane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a fluorinated building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 1,2,3,4-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack. Additionally, the presence of fluorine can affect the compound’s physical properties, such as boiling point and solubility.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluorobutane: Another fluorinated butane isomer with different fluorine atom positions.
1,2,2,3-Tetrafluorobutane: A structural isomer with a unique arrangement of fluorine atoms.
Uniqueness: 1,2,3,4-Tetrafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
119382-47-7 |
|---|---|
Molekularformel |
C4H6F4 |
Molekulargewicht |
130.08 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 |
InChI-Schlüssel |
PACXNEPPNPUOIN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CF)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


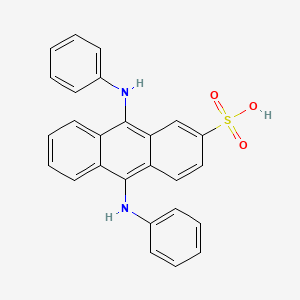
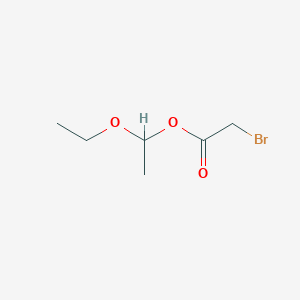
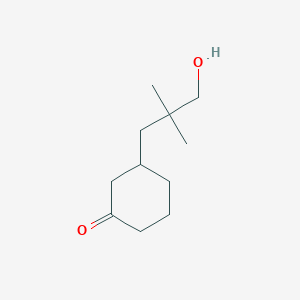
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
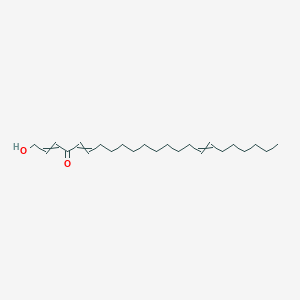
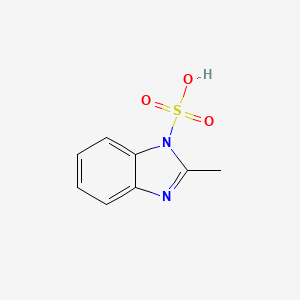
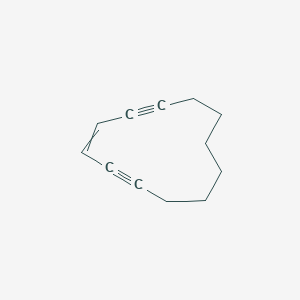
![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
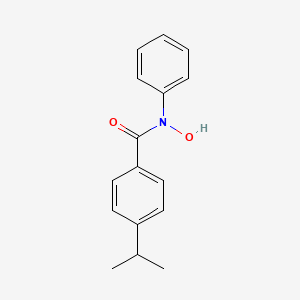
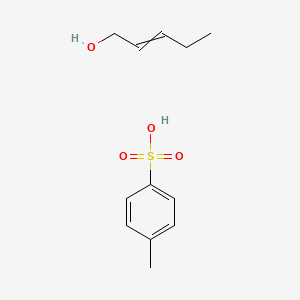
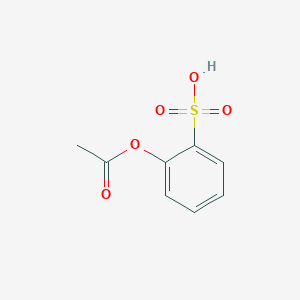
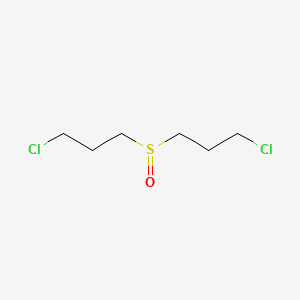
![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
